

1-Ethoxypentane CAS number and molecular structure.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Ethoxypentane

Cat. No.: B092830

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In-Depth Technical Guide to 1-Ethoxypentane

An essential resource for researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of **1-ethoxypentane**.

CAS Number: 17952-11-3 Molecular Formula: $C_7H_{16}O$ Synonyms: Ethyl pentyl ether, Amyl ethyl ether

Molecular Structure

1-Ethoxypentane is an aliphatic ether consisting of an ethyl group and a pentyl group linked by an oxygen atom.

Core Data Summary

The following tables provide a summary of the key quantitative data for **1-ethoxypentane**.

Physical Properties

Property	Value	Reference
Molecular Weight	116.20 g/mol	[1]
Boiling Point	118-119.55 °C	[2]
Melting Point	-95.35 °C (estimate)	[2]
Density	0.7684 g/cm ³ (estimate)	[2]
Refractive Index	1.3914 (estimate)	[2]
Vapor Pressure	19.9 mmHg at 25°C	[2]
Flash Point	16.4 °C	[2]

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.38	t	2H	-O-CH ₂ -CH ₂ CH ₂ CH ₃
~3.35	q	2H	-O-CH ₂ -CH ₃
~1.54	p	2H	-O-CH ₂ -CH ₂ -CH ₂ CH ₃
~1.32	m	4H	-O-CH ₂ CH ₂ -CH ₂ -CH ₂ -CH ₃
~1.16	t	3H	-O-CH ₂ -CH ₃
~0.90	t	3H	-O-CH ₂ CH ₂ CH ₂ CH ₂ -CH ₃

Note: Specific chemical shifts can vary slightly depending on the solvent used. A stacked ¹H NMR spectrum in cyclohexane shows the signal for the α-protons.[3]

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Chemical Shift (ppm)	Assignment
~70.8	-O-CH ₂ - (pentyl)
~65.9	-O-CH ₂ - (ethyl)
~31.8	-CH ₂ - (pentyl, C2)
~28.6	-CH ₂ - (pentyl, C3)
~22.6	-CH ₂ - (pentyl, C4)
~15.3	-CH ₃ (ethyl)
~14.1	-CH ₃ (pentyl)

IR (Infrared) Spectroscopy

Wavenumber (cm ⁻¹)	Functional Group
2960-2850	C-H stretch (alkane)
1115-1085	C-O-C stretch (ether)

Safety Information

Hazard Statement	Precautionary Statement
H226: Flammable liquid and vapour.[2]	P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[2][4]
H315: Causes skin irritation.[2]	P264: Wash skin thoroughly after handling.[4]
H319: Causes serious eye irritation.[2]	P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[2][4]
H335: May cause respiratory irritation.[2]	P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4]
P271: Use only outdoors or in a well-ventilated area.[4]	

Experimental Protocols

Synthesis of 1-Ethoxypentane via Williamson Ether Synthesis

The Williamson ether synthesis is a reliable method for the preparation of unsymmetrical ethers like **1-ethoxypentane**.^{[5][6]} The reaction proceeds via an S_N2 mechanism where an alkoxide ion acts as a nucleophile, displacing a halide from an alkyl halide.^{[5][6]}

Materials:

- 1-Pentanol
- Sodium hydride (NaH) or Sodium metal (Na)
- Ethyl halide (e.g., ethyl bromide or ethyl iodide)
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-pentanol to the anhydrous solvent.
- Slowly add sodium hydride or sodium metal to the solution to form the sodium pentoxide. The reaction is exothermic and produces hydrogen gas, so proper venting is necessary.
- Once the formation of the alkoxide is complete (cessation of gas evolution), cool the mixture in an ice bath.
- Slowly add the ethyl halide to the cooled alkoxide solution with stirring.
- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The reaction can be gently heated to reflux to ensure completion.
- Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride to destroy any unreacted sodium hydride.
- Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with diethyl ether.
- Combine the organic layers and wash with brine (saturated NaCl solution).
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification of 1-Ethoxypentane by Distillation

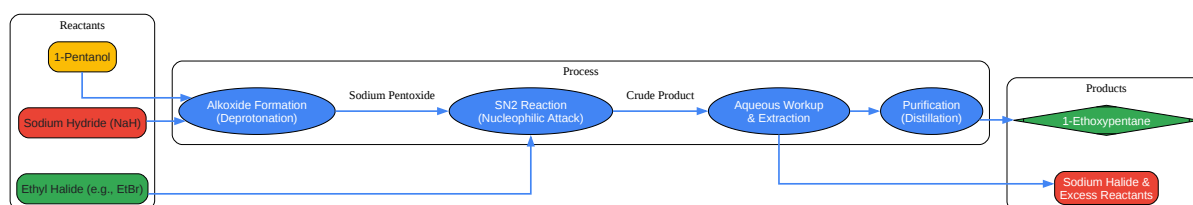
The crude **1-ethoxypentane** obtained from the synthesis can be purified by simple distillation.

Procedure:

- Set up a simple distillation apparatus.
- Transfer the crude **1-ethoxypentane** to the distillation flask.
- Heat the flask gently.
- Collect the fraction that distills at the boiling point of **1-ethoxypentane** (118-120 °C).

Mandatory Visualizations

Williamson Ether Synthesis Workflow

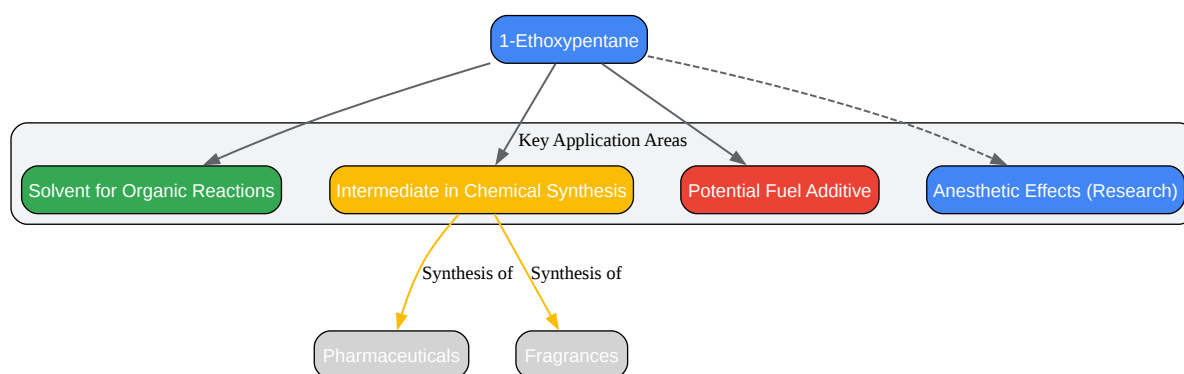


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Caption: Workflow of **1-Ethoxypentane** synthesis via the Williamson method.

Applications of 1-Ethoxypentane

1-Ethoxypentane's properties make it a valuable compound in various scientific and industrial fields.^[7]



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- To cite this document: BenchChem. [1-Ethoxypentane CAS number and molecular structure.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092830#1-ethoxypentane-cas-number-and-molecular-structure]

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